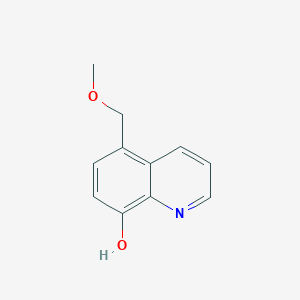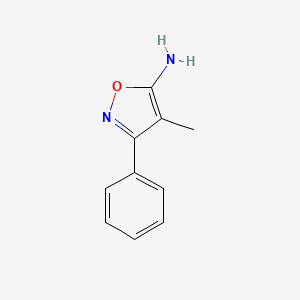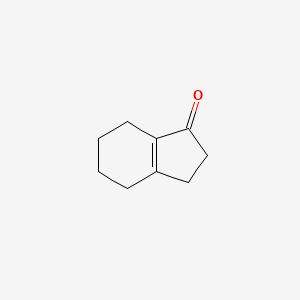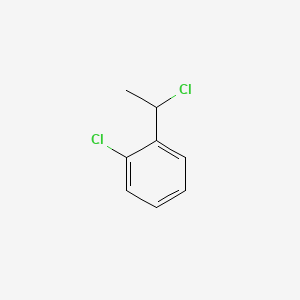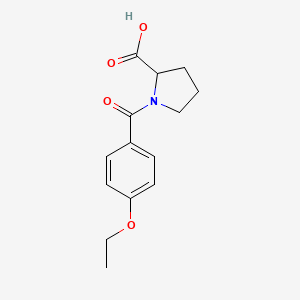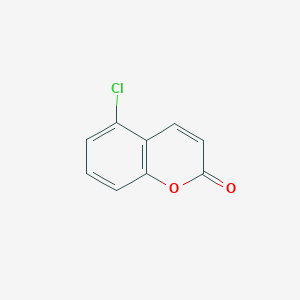
5-Chloro-2h-chromen-2-one
Übersicht
Beschreibung
“5-Chloro-2h-chromen-2-one” is a derivative of coumarin, which is an aromatic organic chemical compound . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . It belongs to the benzopyrone chemical class and is considered a lactone .
Synthesis Analysis
The synthesis of “5-Chloro-2h-chromen-2-one” and its derivatives has been achieved through various methods. For instance, one study reported the preparation of key intermediates like 6-chloro-2-oxo-2H-chromene-4-carbaldehyde through multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .
Molecular Structure Analysis
The molecular formula of “5-Chloro-2h-chromen-2-one” is C9H5ClO2 . Its average mass is 180.588 Da and its monoisotopic mass is 179.997803 Da .
Chemical Reactions Analysis
In the synthesis of “5-Chloro-2h-chromen-2-one” derivatives, key intermediates were incorporated in a series of multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
Synthesis of Polycyclic Compounds
5-Chloro-2h-chromen-2-one serves as a key intermediate in the synthesis of various polycyclic compounds. Researchers aim to explore the antimicrobial activity of these newly synthesized compounds, which include the chromene moiety as a significant structural feature .
Biological Activity Studies
This compound is extensively studied for its presence in biologically active compounds. For instance, it’s related to Umbelliferon, anticoagulants like acenocoumarin and Warfarin, and antibiotics such as Novobiocin .
Green Chemistry Applications
Innovative methods like using 3-nitrophenylboronic acid as a green catalyst are employed for the synthesis of 4H-chromene derivatives, showcasing an environmentally friendly approach to chemical synthesis .
Enzyme-Catalyzed Synthesis
Enzymes like lipase and baker’s yeast are utilized for catalytic one-pot synthesis, highlighting the application of biocatalysis in creating 4H-chromene derivatives .
Metal-Organic Framework Catalyzed Synthesis
Metal-organic frameworks (MOFs) are applied as catalysts in the synthesis process, indicating their role in facilitating chemical reactions involving 5-Chloro-2h-chromen-2-one .
Ultrasonic Synthesis Techniques
Potassium-titanium-oxalate is used in ultrasonic synthesis methods to create chromene derivatives, demonstrating the use of sonochemistry in pharmaceutical manufacturing .
Electrochemical Synthesis
Electrochemical methods involving redox mediators and glassy carbon electrodes are employed for intramolecular lactonization, which is a crucial step in synthesizing coumarin derivatives from 5-Chloro-2h-chromen-2-one .
Zukünftige Richtungen
The future directions for “5-Chloro-2h-chromen-2-one” and its derivatives could involve further exploration of their biological activities. For instance, one study synthesized a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties, and found that most of the tested compounds showed moderate inhibitory activities against both Gram-positive and negative bacteria . This suggests potential for “5-Chloro-2h-chromen-2-one” and its derivatives in the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
5-chlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFHMNIBSWVKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282544 | |
| Record name | 5-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2h-chromen-2-one | |
CAS RN |
38169-98-1 | |
| Record name | 38169-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



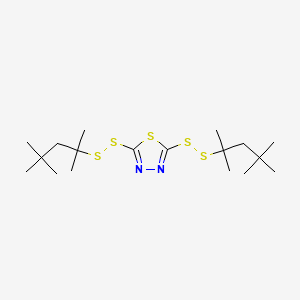
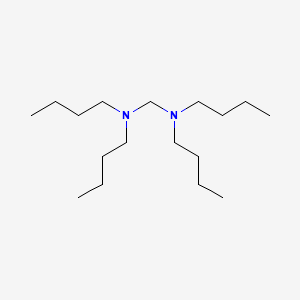
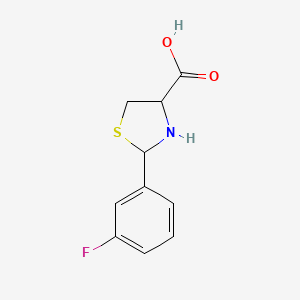
![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)
![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)
